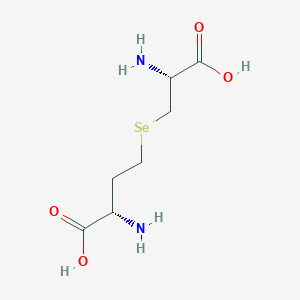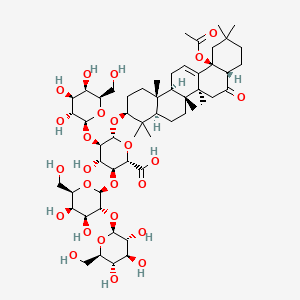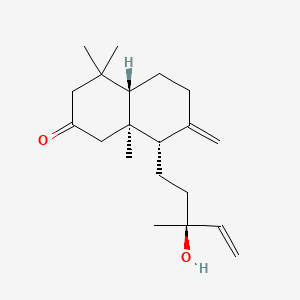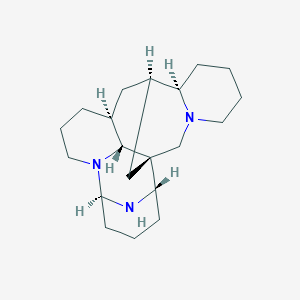
Colchicide
Overview
Description
Colchicine is an alkaloid medication used to treat gout and Behçet’s disease . It is less preferred than nonsteroidal anti-inflammatory drugs (NSAIDs) or steroids for gout . Other uses for colchicine include the management of pericarditis and familial Mediterranean fever . It is taken orally .
Synthesis Analysis
Colchicine is biosynthesized from phenylalanine and tyrosine, which process 4-hydroxy-dihydro cinnamaldehyde (4-HDCA) and dopamine. A Pictet–Spengler reaction-based joining of 4-HDCA and dopamine results in a 1-phenethyl isoquinoline scaffold. This scaffold, through a series of methylations and phenyl ring hydroxylations, produces (S)-autumnaline .Molecular Structure Analysis
The molecular structure of colchicine is based on the 3D structure of intestinal tight junction protein ZO-1 and the ligand library containing dozens of small-molecule compounds with the basic skeleton of COL and its metabolites .Chemical Reactions Analysis
Colchicine is produced as just one of the two possible enantiomers (mirror-image isomers) of the compound. An enantioselective synthesis of colchicine was finally achieved in 2017, but is impractical for industrial production .Physical And Chemical Properties Analysis
Colchicine is an alkaloid drug derived from a plant belonging to the Lily family, known as Colchicum autumnale, or "autumn crocus" . The oral bioavailability of colchicine is approximately 50%, the volume of distribution is 5–8 l/kg, and it has 40% protein binding to albumin .Scientific Research Applications
Biological Effects of Modified Colchicines : Colchicines and their derivatives, including colchicide, have been investigated for their potential in treating lymphocytic leukemia and other conditions. Colchicide, a derivative, showed high potency in both in vitro and in vivo screens (Brossi et al., 1983).
Binding to Tubulin : Studies have focused on how colchicide and its analogues bind to tubulin, a protein involved in cell division. This research is significant for understanding the mechanism of action of colchicine in medical treatments (Dumortier et al., 1997).
Novel Synthesis and Antitumor Potential : Research on colchicide has explored its synthesis and potential as an antitumor agent, highlighting its importance in oncology (Dumont et al., 1987).
Chromosome Doubling in Wheat Breeding : Colchicine has been used in agricultural research, particularly in wheat breeding, for chromosome doubling in plants. This application is vital for plant genetic studies and breeding programs (Soriano et al., 2007; Islam, 2010).
Treatment of Various Diseases : Beyond its traditional use in treating gout, colchicine has found applications in treating familial Mediterranean fever, dermatological conditions, and as part of cardiovascular therapies (Dasgeb et al., 2018; Tardif et al., 2019).
Inhibition of Axonal Transport in Virus Studies : Colchicine has been used to inhibit axonal transport in studies related to the spread of viruses like rabies, demonstrating its utility in virology (Tsiang, 1979).
Polyploid Induction in Plant Breeding : Its role in inducing polyploidy in various plants, such as Miscanthus species, has been a focus area, with applications in enhancing plant breeding techniques (Głowacka et al., 2009).
Mechanisms of Action and Therapeutic Uses : Comprehensive reviews have been conducted on the mechanisms of action of colchicine and its expanding therapeutic uses in various medical conditions, underscoring its multifaceted role in medicine (Leung et al., 2015).
Mechanism of Action
Colchicine works by decreasing inflammation via multiple mechanisms . It exerts its unique action mainly through inhibition of microtubule polymerization . Microtubule polymerization affects a variety of cellular processes including maintenance of shape, signaling, division, migration, and cellular transport .
Future Directions
New directions for the use of colchicine include its use in preventing adverse events after intermediate- or high-risk non-cardiac surgery, which will be explored in the ongoing POPCORN trial, as well as its use in preventing stent thrombosis in conjunction with single anti-platelet therapy as was shown in the MACT pilot trial .
properties
IUPAC Name |
N-(1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12(23)22-17-9-8-13-10-18(25-2)20(26-3)21(27-4)19(13)15-7-5-6-14(24)11-16(15)17/h5-7,10-11,17H,8-9H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPCQFIROMOQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=CC(=O)C=C13)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50966122 | |
| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Colchicide | |
CAS RN |
518-15-0, 86436-50-2 | |
| Record name | Colchicide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Colchicide hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086436502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COLCHICIDE.HCL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352277 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1,2,3-Trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





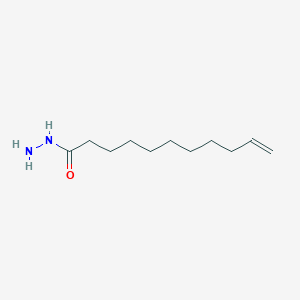
![2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline](/img/structure/B1197584.png)




